GSK2578215A

概要

説明

GSK2578215Aは、パーキンソン病に関与するタンパク質キナーゼであるロイシンリッチリピートキナーゼ2(LRRK2)の強力で選択的な阻害剤です。 この化合物は脳関門通過性があり、460種類の他のキナーゼパネルに対してLRRK2に対する高い選択性を示しました .

準備方法

GSK2578215Aの合成は、ベンザミドコア構造の調製から始まる複数のステップを伴います。合成経路には一般的に以下のステップが含まれます。

ベンザミドコアの形成: これは、5-(2-フルオロ-4-ピリジニル)-2-(フェニルメトキシ)-N-3-ピリジニルベンザミドを適切な試薬と制御された条件下で反応させることを含みます。

官能基の修飾: さまざまな官能基が導入または修飾されて、所望の化学構造が得られます。

化学反応の分析

GSK2578215Aは、次のようないくつかの種類の化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 還元反応は、分子内の特定の官能基を修飾するために実行することができます。

置換: この化合物は、特定の原子または基が他の原子または基に置き換えられる置換反応を受けることができます。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな触媒(置換反応を促進する)が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究アプリケーション

This compoundは、次のような幅広い科学研究アプリケーションを持っています。

化学: LRRK2の阻害と、さまざまな生化学的経路への影響を研究するためのツール化合物として使用されます。

生物学: 細胞および分子生物学研究で、細胞プロセスにおけるLRRK2の役割を調査するために使用されます。

医学: パーキンソン病や他の神経変性疾患の治療のための潜在的な治療薬として研究されています。

科学的研究の応用

Pharmacokinetics

GSK2578215A exhibits favorable pharmacokinetic properties, including:

- Blood-Brain Barrier Penetration : The compound shows good permeability across the blood-brain barrier, which is essential for targeting central nervous system disorders.

- Selectivity : It displays high selectivity for LRRK2 over a broad panel of kinases (460 others), with minimal off-target effects .

- Bioavailability : The compound has demonstrated effective systemic exposure in animal models, with significant brain-to-plasma distribution ratios .

Scientific Research Applications

This compound has several applications in scientific research:

- Neurobiology : Used to study the biochemical pathways affected by LRRK2 inhibition, particularly in dopaminergic cell lines like SH-SY5Y. It has been shown to induce protective autophagy and influence mitochondrial dynamics, which are critical in Parkinson's disease pathogenesis .

- Drug Development : As a tool compound, this compound aids in the development of new therapies targeting LRRK2 for Parkinson's disease and other neurodegenerative disorders. Its unique properties make it a valuable candidate for clinical trials aimed at evaluating its therapeutic efficacy .

- Cellular Studies : Employed in cellular assays to investigate the role of LRRK2 in various biological processes, including autophagy and mitochondrial function. The compound's ability to induce protective mechanisms against cellular stress has been documented .

Table 1: Comparative IC50 Values of this compound

| Target | IC50 (nM) |

|---|---|

| Wild-type LRRK2 | 10.1 |

| LRRK2[G2019S] | 8.9 |

| LRRK2[A2016T] | 81.1 |

| LRRK2[G2019S+A2016T] | 61.3 |

This table illustrates the varying potency of this compound against different forms of LRRK2, highlighting its effectiveness against the most common pathogenic variant associated with familial Parkinson's disease.

Table 2: Pharmacokinetic Parameters of this compound

| Route | Matrix | AUC last (hr ng/mL) | T 1/2 (h) | CL (mL/min/kg) | V ss (L/kg) | Brain/plasma (AUC last) ratio | % F |

|---|---|---|---|---|---|---|---|

| IV | Plasma | 519.6 | 1.14 | 30.0 | 2.3 | 1.4 | 12.2 |

| Brain | 708.7 | 1.11 | 22.1 | 1.6 | – | – | |

| PO | Plasma | 635.3 | – | – | – | 2.4 | – |

| Brain | 1539.4 | – | – | – | – | – |

This pharmacokinetic profile indicates that this compound achieves significantly higher concentrations in the brain compared to plasma, underscoring its potential efficacy in treating central nervous system disorders.

作用機序

GSK2578215Aは、LRRK2のキナーゼ活性を阻害することでその効果を発揮します。キナーゼのATP結合部位に結合し、下流基質のリン酸化を防ぎます。この阻害は、LRRK2シグナル伝達に関与する重要な残基であるSer910とSer935のリン酸化の減少につながります。 この化合物の脳関門通過性により、中枢神経系でLRRK2を効果的に標的にすることができます .

類似化合物との比較

GSK2578215Aは、他のキナーゼ阻害剤に比べて、LRRK2に対する高い選択性と効力という点でユニークです。類似の化合物には以下のようなものがあります。

LRRK2-IN-1: 異なる化学構造を持つ別の強力なLRRK2阻害剤。

HG-10-102-01: 独特の薬物動態特性を持つ選択的なLRRK2阻害剤。

生物活性

GSK2578215A is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a therapeutic target for certain forms of Parkinson's disease. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, pharmacokinetics, and effects observed in various studies.

Chemical Profile

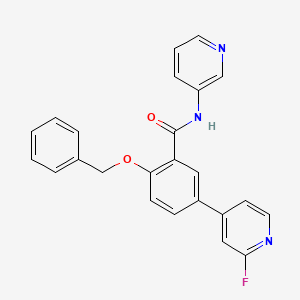

- Chemical Name : 5-(2-Fluoro-4-pyridinyl)-2-(phenylmethoxy)-N-3-pyridinylbenzamide

- Purity : ≥99%

- Molecular Weight : 364.4 g/mol

Potency and Selectivity

This compound exhibits remarkable potency against both wild-type LRRK2 and the G2019S mutant, with IC50 values of approximately 10.1 nM and 8.9 nM, respectively . Its selectivity profile is notable; it demonstrates significant inhibition of Ser910 and Ser935 phosphorylation in cellular contexts at concentrations ranging from 0.3 to 1.0 μM .

Comparative IC50 Values

| Target | IC50 (nM) |

|---|---|

| Wild-type LRRK2 | 10.1 |

| LRRK2[G2019S] | 8.9 |

| LRRK2[A2016T] | 81.1 |

| LRRK2[G2019S+A2016T] | 61.3 |

This compound inhibits LRRK2 kinase activity by blocking the phosphorylation of specific serine residues (Ser910 and Ser935), which are critical for its activity. This inhibition occurs in both in vitro and in vivo settings, including mouse models where it effectively reduced phosphorylation levels in peripheral tissues like the spleen and kidney but not in the brain .

Pharmacokinetics

In pharmacokinetic studies, this compound demonstrated a brain-to-plasma ratio of approximately 1.9 after intraperitoneal administration of 100 mg/kg in mice, indicating good brain penetration. However, it has low oral bioavailability at about 12.2% . The half-life of this compound is reported to be around 1.14 hours, with a plasma exposure (AUC) of 635.3 h·ng/mL.

Neuroprotective Effects

In studies using SH-SY5Y neuroblastoma cells, this compound was shown to induce protective autophagy by promoting mitochondrial dynamics and increasing autophagosome formation. This effect was attributed to the inhibition of LRRK2, leading to the translocation of Drp1 (dynamin-related protein-1) to mitochondria, which is essential for mitochondrial fission .

In Vivo Studies

Research involving this compound in G2019S knock-in mice indicated that it inhibited cortical glutamate release, suggesting a role in modulating neurotransmitter exocytosis . Furthermore, studies have indicated that this compound can induce similar effects as other known LRRK2 inhibitors, reinforcing its potential as a therapeutic agent for Parkinson's disease.

特性

IUPAC Name |

5-(2-fluoropyridin-4-yl)-2-phenylmethoxy-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3O2/c25-23-14-19(10-12-27-23)18-8-9-22(30-16-17-5-2-1-3-6-17)21(13-18)24(29)28-20-7-4-11-26-15-20/h1-15H,16H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIGMFCFPXZRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=NC=C3)F)C(=O)NC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1285515-21-0 | |

| Record name | GSK-2578215A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285515210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2578215A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q641JSF42X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。